Cas no 203503-03-1 (Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate)

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
- 1,1-Dimethylethyl 4-amino-3-hydroxy-1-piperidinecarboxylate
- 1-Boc-4-amino-3-hydroxy-piperidine
- SY259428
- tert-Butyl 4-amino-3-hydroxy-piperidine-1-carboxylate
- 4-Amino-1-boc-3-hydroxypiperidine
- CIS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE
- tert-butyl (3R,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate
- Tert-butyl (3R,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate
- tert-butyl-4-amino-3-hydroxypiperidine-1-carboxylate
- (3R,4R)-N1-BOC-4-amino-3-hydroxypiperidine
- tert-butyl4-amino-3-hydroxypiperidine-1-carboxylate
- DTXSID20619219
- ZB0642
- KREUZCYJWPQPJX-UHFFFAOYSA-N
- (3R,4R)-4-Amino-1-Boc-piperidin-3-ol
- (3S,4S)-4-Amino-1-Boc-piperidin-3-ol
- 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester
- MFCD18072074
- AKOS022690014
- 203503-03-1
- CS-0062099
- W17546
- PB21276
- tert-butyl (trans-4-amino-3-hydroxypiperidine-1-carboxylate
- DA-08448
- 443955-98-4
- MFCD18072075
- 1331777-74-2
- SB12272
- 4-Amino-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
- 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester, (3R,4S)-
- tert-Butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate
- SB10610
- SY261179
- tert-butyl 4-amino-3-hydroxypiperidin-1-carboxylate
- PB23069
- tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate
- SCHEMBL1219594
- EN300-194376
- AS-72940
- n1-boc-4-amino-3-hydroxypiperidine
- SB12271
- SB12273
-
- MDL: MFCD17016124
- インチ: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3
- InChIKey: KREUZCYJWPQPJX-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C(CC1)N)O)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 216.14739250g/mol
- どういたいしつりょう: 216.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 75.8Ų
じっけんとくせい
- 密度みつど: 1.142±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(69 g/l)(25ºC)、
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-194376-1.0g |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate |
203503-03-1 | 1g |
$0.0 | 2023-06-07 | ||
eNovation Chemicals LLC | Y1130096-500mg |
1-Boc-4-amino-3-hydroxy-piperidine |
203503-03-1 | 97% | 500mg |
$545 | 2022-10-24 | |
Chemenu | CM181334-1g |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate |
203503-03-1 | 97% | 1g |
$916 | 2021-08-05 | |
Alichem | A129006272-1g |
tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate |
203503-03-1 | 97% | 1g |
$1093.44 | 2023-09-02 | |
Alichem | A129006272-5g |
tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate |
203503-03-1 | 97% | 5g |
$2974.80 | 2023-09-02 | |
Enamine | EN300-194376-0.05g |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate |
203503-03-1 | 0.05g |
$816.0 | 2023-09-17 | ||
A2B Chem LLC | AB04677-10mg |
1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester |
203503-03-1 | 10mg |
$135.00 | 2024-04-20 | ||
Enamine | EN300-194376-0.1g |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate |
203503-03-1 | 0.1g |
$855.0 | 2023-09-17 | ||
Enamine | EN300-194376-5g |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate |
203503-03-1 | 5g |
$2816.0 | 2023-09-17 | ||
A2B Chem LLC | AB04677-1mg |
1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester |
203503-03-1 | 1mg |
$73.00 | 2024-04-20 |
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylateに関する追加情報
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS No. 203503-03-1): An Overview
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS No. 203503-03-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered considerable attention due to its potential in the development of novel therapeutic agents.
The chemical structure of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is defined by a piperidine ring with an amino and hydroxy group at the 4 and 3 positions, respectively, and a tert-butyl carbamate group at the 1 position. This specific arrangement of functional groups imparts the molecule with unique physicochemical properties, making it an attractive candidate for various biochemical and pharmacological studies.
Recent research has highlighted the potential of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate in the development of drugs targeting neurological disorders. Studies have shown that this compound can effectively modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can have significant implications for the treatment of conditions such as depression, anxiety, and Parkinson's disease.
In addition to its neurological applications, Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may be a valuable candidate for the development of anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate involves several well-established chemical reactions. One common approach is to start with tert-butyl piperidine-1-carboxylate and introduce the amino and hydroxy groups through selective functional group transformations. The choice of reagents and reaction conditions is crucial to ensure high yields and purity of the final product.
In terms of safety and handling, Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate should be stored under appropriate conditions to maintain its stability. It is generally recommended to store the compound in a cool, dry place away from direct sunlight and sources of heat. Additionally, standard laboratory safety protocols should be followed when handling this compound to minimize any potential risks.
The biological activity of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate has been extensively studied using various in vitro and in vivo models. Cell-based assays have shown that this compound can effectively cross cell membranes and interact with specific receptors or enzymes involved in key biological pathways. Animal studies have further confirmed its therapeutic potential, with promising results observed in rodent models of neurological and inflammatory disorders.
From a regulatory perspective, Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is classified as a research chemical and is not currently approved for human use by regulatory agencies such as the FDA or EMA. However, ongoing clinical trials are evaluating its safety and efficacy in various therapeutic indications. These trials are expected to provide valuable insights into the potential clinical applications of this compound.
In conclusion, Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS No. 203503-03-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for the development of novel therapeutic agents targeting neurological disorders, inflammation, and other diseases. Continued research into this compound is likely to yield further insights into its mechanisms of action and therapeutic potential.
203503-03-1 (Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate) 関連製品
- 77450-03-4(tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 85275-45-2(1-Boc-3-hydroxypiperidine)
- 2228241-09-4(1-(1-phenyl-1H-pyrazol-4-yl)cyclobutylmethanol)
- 90858-86-9(4-Bromo-5-methoxy-1H-indole)
- 1532670-22-6(3-(2-methylphenyl)butan-2-amine)
- 2138559-63-2(3-Methyl-3-propylpiperidin-2-one)
- 54660-78-5(4-chloropyrimidin-5-amine)
- 1849285-02-4(Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]-)
- 1219827-28-7(BP-OXD-Bpy , 6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2)
- 37174-74-6(3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid)


